methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring:
- A cyclopenta[b]thiophene core fused with a dihydrothiophene ring.
- A morpholino-substituted dihydrothiazolone moiety linked via an acetamido group.
- A methyl ester functional group at the 3-position of the thiophene ring.
Its synthesis likely involves multi-step heterocyclic coupling, as seen in analogs (e.g., ester hydrolysis, cyclization) .
Properties
IUPAC Name |
methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-25-17(24)14-10-3-2-4-11(10)27-16(14)19-13(22)9-12-15(23)20-18(28-12)21-5-7-26-8-6-21/h12H,2-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMYJSINVVBNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3C(=O)N=C(S3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, commonly referred to as Methyl-MCT, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activities, supported by relevant research findings and data tables.
Structural Characteristics
Methyl-MCT features a unique molecular structure characterized by several functional groups:
- Cyclopenta[b]thiophene core : This component is known for its diverse biological activities.
- Thiazole moiety : The presence of the thiazole ring is associated with antimicrobial properties.
- Morpholino group : Commonly found in anti-inflammatory drugs, this group may contribute to the compound's therapeutic potential.
The molecular formula of Methyl-MCT is , with a molecular weight of approximately 423.51 g/mol .
Synthesis
The synthesis of Methyl-MCT typically involves multi-step organic reactions. The process can be modified to enhance biological activity or to create analogs with desired properties. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the morpholino group.
- Construction of the cyclopenta[b]thiophene framework.
- Final carboxylation to yield the methyl ester.
Antimicrobial Properties
Research indicates that the structural components of Methyl-MCT suggest potential antimicrobial activity. The thiazole and cyclopenta[b]thiophene structures are prevalent in various antibiotics, indicating that Methyl-MCT could exhibit similar properties.
Anti-inflammatory Effects
The morpholino group in Methyl-MCT is associated with anti-inflammatory drugs. Preliminary studies could explore whether this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
Antitumor Activity
Compounds structurally related to Methyl-MCT have shown antitumor activity in various studies. The unique combination of functional groups may provide a scaffold for developing new anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Methyl-MCT, a comparison with structurally similar compounds reveals insights into its potential biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Lacks morpholino group; simpler structure | Antitumor |
| Benzo(b)thiophene-3-carboxylic acid derivatives | Similar thiophene core; varied substituents | Antimicrobial |
| 5,6-Dihydro-4H-cyclopenta[b]thiophene derivatives | Similar core; different functional groups | Diverse biological activities |
This table illustrates how the unique combination of structural elements in Methyl-MCT contributes to its distinct biological properties and potential therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various thiazole derivatives demonstrated that compounds similar to Methyl-MCT exhibited significant antimicrobial effects against a range of bacteria and fungi.
- Anti-inflammatory Research : Another study focused on morpholino-substituted compounds found promising anti-inflammatory effects in animal models, suggesting that Methyl-MCT could also possess similar therapeutic benefits.
- Antitumor Studies : Research on cyclopentathiophene derivatives indicated their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Conformational Analysis
- Morpholino Orientation: In the target compound, the morpholino group on the dihydrothiazolone ring likely adopts a near-orthogonal orientation relative to the thiophene plane (dihedral angle ~87.2°, as seen in similar dihydrothiophene-morpholine systems) . This conformation may influence solubility and binding interactions compared to planar analogs (e.g., thiazolidinones in ).
Q & A
Q. Key Challenges :
- By-product formation : Intermediate purification via column chromatography (eluent: dichloromethane/ethyl acetate mixtures) is critical to isolate the target compound .
- Low yields in cyclization steps : Optimization using statistical design of experiments (DoE) can identify critical variables (e.g., solvent polarity, catalyst loading) to improve efficiency .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of substituents (e.g., distinguishing morpholino-thiazol-4-one protons at δ 3.5–4.0 ppm) and detect stereochemical impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies side products from incomplete coupling reactions .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm error) and detects trace impurities .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for cyclization steps, identifying solvent effects (e.g., acetic acid stabilizes intermediates via hydrogen bonding) .
- Reaction Path Screening : Automated algorithms (e.g., GRRM) explore alternative pathways, reducing trial-and-error experimentation. For example, simulations may reveal that substituting DMF with THF lowers energy barriers in amide coupling .
- Feedback Loops : Experimental data (e.g., HPLC retention times, NMR shifts) refine computational models, improving predictive accuracy for scale-up synthesis .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. ethyl ester derivatives) to isolate functional group contributions. For example, morpholino substitution may enhance kinase inhibition but reduce solubility .
- Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., protein kinases) and validate inconsistencies between in vitro and cellular assays .
- Meta-Analysis : Apply multivariate statistics to published datasets, adjusting for variables like assay conditions (e.g., ATP concentrations in kinase assays) that may skew results .
Basic: What are common impurities in synthesis, and how are they mitigated?
Methodological Answer:
- Unreacted Intermediates : Detectable via TLC (Rf differences) or HPLC. Mitigated by optimizing stoichiometry (e.g., 1.2 equivalents of acyl chloride in amidation steps) .
- Oxidative By-products : Thiophene rings are prone to oxidation; use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) during reflux .
- Enantiomeric Contamination : Chiral HPLC or SFC (supercritical fluid chromatography) resolves stereoisomers, particularly if cyclopenta[b]thiophene adopts non-planar conformations .
Advanced: What in silico strategies predict biological target engagement?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., COX-2 or MAP kinases). Focus on hydrogen bonding with the morpholino oxygen and hydrophobic contacts with the cyclopenta[b]thiophene core .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the thiazol-4-one ring) using tools like LigandScout. Validate predictions with mutagenesis studies .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize targets based on structural fingerprints (e.g., ECFP4 descriptors) .
Basic: How to design experiments for optimizing reaction yields?
Methodological Answer:
- Factorial Design : Use 2 factorial experiments to test variables (e.g., temperature, solvent, catalyst ratio). For instance, a 2 design may reveal that DMF at 70°C with 10 mol% catalyst maximizes yield .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) .
- Robustness Testing : Vary parameters within ±10% of optimal conditions to assess reproducibility and identify critical control points (e.g., strict pH control in amidation steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
